molecular formula C13H10ClNO B1391998 2-(2-Chlorobenzoyl)-6-methylpyridine CAS No. 1187166-18-2

2-(2-Chlorobenzoyl)-6-methylpyridine

Cat. No. B1391998
M. Wt: 231.68 g/mol
InChI Key: JBVULCNHLABZMP-UHFFFAOYSA-N
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Description

“2-Chlorobenzoyl chloride” is used in organic synthesis . It’s used as a pharmaceutical intermediate, for example, as an intermediate of clotrimazolc, preparation of p-chlorobenzoic acid, and production of trichloro-acaricide .


Molecular Structure Analysis

The molecular formula of “2-Chlorobenzoyl chloride” is C7H4Cl2O . The structure of this compound has been investigated using gas electron diffraction data .


Physical And Chemical Properties Analysis

“2-Chlorobenzoyl chloride” has a molecular weight of 175.01 g/mol . It’s soluble in acetone, ether, and alcohol, but decomposes in water . It’s also sensitive to moisture .

Safety And Hazards

“2-Chlorobenzoyl chloride” is considered hazardous. It may be corrosive to metals and cause severe skin burns and eye damage . It’s advised to not breathe its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-chlorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-5-4-8-12(15-9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVULCNHLABZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorobenzoyl)-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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